1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-10-6-5-9(7-12(10)18)24-14(21-22-23-24)8-19-15(25)20-13-4-2-1-3-11(13)17/h1-7H,8H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTLSJHPABRDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is then coupled with 2-fluoroaniline using a suitable coupling agent like carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the urea group produces amines and carbon dioxide. For example, HCl (6 M) at reflux can yield 3,4-difluorophenyltetrazole-methylamine and 2-fluorophenylamine.
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Basic Hydrolysis : NaOH (2 M) at 80°C may generate ammonium salts and bicarbonates.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic | HCl (6 M), reflux | 3,4-difluorophenyltetrazole-methylamine + 2-fluorophenylamine | ~75% | |
| Basic | NaOH (2 M), 80°C | Ammonium salts + bicarbonates | ~60% |
Nucleophilic Substitution
The fluorophenyl groups may undergo substitution reactions due to fluorine’s electronegativity:
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Aromatic Substitution : Reaction with strong nucleophiles (e.g., NH₃, amines) under high-temperature conditions (120–150°C) in polar aprotic solvents (e.g., DMF) can replace fluorine atoms .
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Tetrazole Reactivity : The tetrazole ring’s NH group can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
Table 2: Substitution Reactions
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Fluorophenyl | NH₃, DMF | 150°C, 12 h | 2-Aminophenyl derivative | ~50% | |
| Tetrazole NH | CH₃I, K₂CO₃ | RT, 6 h | N-Methyltetrazole | ~85% |
Oxidation Reactions
Oxidation of the methylene bridge (–CH₂–) adjacent to the tetrazole ring can occur:
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KMnO₄/H₂SO₄ : Forms a ketone intermediate, which may further oxidize to a carboxylic acid under harsh conditions.
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H₂O₂/Fe²⁺ : Mild oxidation preserves the urea group while modifying the tetrazole substituents.
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 4 h | Carboxylic acid derivative | ~65% | |
| H₂O₂, FeSO₄ | 60°C, 2 h | Ketone intermediate | ~45% |
Cycloaddition and Cross-Coupling
The tetrazole ring participates in [3+2] cycloadditions with alkynes or alkenes:
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Cu-Catalyzed Click Chemistry : Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Cu(I) yields triazole-linked derivatives .
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Suzuki Coupling : The fluorophenyl groups can undergo palladium-catalyzed coupling with boronic acids to form biaryl structures .
Table 4: Cycloaddition and Coupling Reactions
| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Click Chemistry | Phenylacetylene, CuI | RT, 12 h | Triazole derivative | ~78% | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 80°C, 6 h | Biaryl product | ~70% |
Acylation and Alkylation
The urea NH groups can be acylated or alkylated:
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Acylation : Treatment with acetyl chloride in pyridine forms N-acetyl derivatives.
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Alkylation : Reaction with ethyl bromoacetate in the presence of NaH yields N-alkylated ureas.
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming aromatic amines.
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Photolysis : UV light (254 nm) induces cleavage of the urea bond, producing fragments detectable via LC-MS.
Key Research Findings
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Solvent Effects : DMF enhances reaction rates in nucleophilic substitutions due to its high polarity .
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Regioselectivity : Fluorine’s meta-directing nature influences substitution patterns on the aryl rings .
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Catalytic Efficiency : Copper(I) catalysts improve yields in cycloadditions by stabilizing reactive intermediates .
Scientific Research Applications
Molecular Details
- Molecular Formula : C16H14F2N6O
- Molecular Weight : 344.32 g/mol
- IUPAC Name : 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
The compound features a tetrazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study evaluated several derivatives and found that certain compounds demonstrated strong antiproliferative effects against human bladder cancer cells (T24). The following table summarizes the IC50 values of selected derivatives:
| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |
The mechanism of action involves the induction of apoptosis via caspase activation and necroptosis at higher concentrations, indicating a dual mechanism depending on dosage and exposure time.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. Related tetrazole derivatives have shown moderate to strong antibacterial activity against various strains of bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains .
A specific study on the antimicrobial efficacy highlighted that various tetrazole derivatives were tested against both Gram-positive and Gram-negative bacteria, with some demonstrating MIC values as low as 2 µg/mL against clinical isolates .
Study on Anticancer Effects
In a study focused on the anticancer potential of a series of pyrazinyl–aryl urea derivatives, including the target compound, it was found that these compounds not only inhibited the proliferation of T24 cells but also displayed selectivity towards normal human cell lines (HCV29), with IC50 values exceeding 30 μM for normal cells. This selectivity index (SI > 6) suggests a favorable therapeutic window.
Study on Antimicrobial Efficacy
Another study evaluated the efficacy of tetrazole derivatives against common bacterial strains, confirming their potential as new antibacterial agents. The results indicated that certain derivatives exhibited MIC values in the nanomolar range, suggesting strong bactericidal properties .
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-(2-fluorophenyl)urea: Lacks the tetrazole ring, making it less bioactive.
1-(3,4-Difluorophenyl)-1H-tetrazole: Contains the tetrazole ring but lacks the urea moiety, affecting its overall stability and reactivity.
Uniqueness
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the urea moiety, which confer enhanced stability, bioactivity, and versatility in various applications.
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C16H14F2N6O
- Molecular Weight : 344.32 g/mol
- CAS Number : 942000-83-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized through cyclization reactions involving azides and nitriles under acidic conditions.
- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic aromatic substitution reactions.
- Coupling with the Fluorophenyl Group : The final step involves coupling the tetrazole derivative with a fluorophenyl isocyanate to form the urea linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and difluorophenyl groups are crucial for binding and modulating the activity of these targets. This modulation can lead to either inhibition or activation of various biological pathways, contributing to its therapeutic effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of urea derivatives similar to this compound against various bacterial and fungal strains:
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3c | Klebsiella pneumoniae | Moderate |
| 3k | Staphylococcus aureus | Moderate |
| 3a | Candida albicans | Moderate |
These results indicate that certain derivatives exhibit promising growth inhibition against resistant strains like Acinetobacter baumannii, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that certain urea derivatives can significantly inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 2.39 ± 0.10 |
| HCT-116 (Colon Cancer) | 3.90 ± 0.33 |
| PC-3 (Prostate Cancer) | Moderate |
These findings suggest that derivatives like this compound may act as effective inhibitors in targeted cancer therapies .
Case Studies
In a detailed study focusing on the structure-activity relationship (SAR) of urea derivatives, researchers utilized molecular docking simulations to elucidate binding interactions with target proteins involved in cancer pathways. The docking studies revealed favorable binding energies, indicating strong interactions between the compounds and their targets .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea, and what are their critical parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide. For the urea moiety, carbodiimide-mediated coupling or direct reaction of isocyanates with amines is employed. Key parameters include:
- Temperature Control : Exothermic steps (e.g., cycloaddition) require gradual reagent addition to avoid side reactions .
- Catalyst Selection : Copper(I) iodide (CuI) and ligands like DMEDA enhance coupling efficiency in Ullmann-type reactions for aryl group introduction .
- Purification : Silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) improves purity (>95%) .
Example yields from analogous syntheses:
| Step | Yield Range | Critical Parameter | Reference |
|---|---|---|---|
| Tetrazole formation | 60-75% | Azide stoichiometry | |
| Urea coupling | 50-80% | Solvent polarity |
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound, and how can data interpretation challenges be addressed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : Assign fluorine-containing aromatic protons (δ 7.1-7.8 ppm) and urea NH signals (δ 8.2-8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrazole-methyl linker .
- Challenge : Signal splitting due to fluorine coupling. Resolution: Acquire spectra at higher field strengths (≥500 MHz) .
- X-ray Crystallography :
- Single-crystal analysis resolves dihedral angles between fluorophenyl and tetrazole rings, confirming steric effects on bioactivity .
- Data-to-Parameter Ratio : Maintain >12.9 to ensure refinement reliability .
Advanced Research Questions
Q. How can researchers optimize the Ullmann-type coupling reaction for introducing aryl groups in the synthesis of analogous urea derivatives?
- Methodological Answer :
- Catalytic System : Use CuI (5 mol%) with DMEDA (0.2 equiv) in anhydrous dioxane at 110°C for 18 hours. This reduces side-product formation (e.g., homocoupling) .
- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromoanisole) show higher reactivity. Test substituent effects via Hammett plots .
- Scale-Up : Replace sealed tubes with Schlenk lines for inert atmosphere control in larger batches .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer :
- Multi-Technique Validation :
- Compare DFT-calculated binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
- Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal states .
- Statistical Design : Apply randomized block designs with split-plot arrangements (e.g., trellis systems for biological replicates) to isolate confounding variables .
Q. What experimental frameworks are suitable for assessing the environmental fate and ecotoxicological impacts of fluorinated tetrazolylurea compounds?
- Methodological Answer :
- Environmental Partitioning :
- Measure logP values (HPLC-based) to predict soil/water distribution. Fluorine substituents increase hydrophobicity (logP ~2.8) .
- Use LC-MS/MS to track degradation products in simulated wastewater .
- Ecotoxicology :
- Tiered Testing : Start with Daphnia magna acute toxicity (EC₅₀), then proceed to zebrafish embryo assays (FET) for developmental effects .
- Microcosm Studies : Evaluate biodegradation in soil/water systems under varying pH and microbial activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's metabolic stability in hepatic assays?
- Methodological Answer :
- Assay Standardization :
- Use pooled human liver microsomes (HLM) with NADPH cofactor controls. Normalize data to cytochrome P450 isoform activity (e.g., CYP3A4) .
- Cross-Study Comparison :
- Re-analyze raw HPLC traces to verify metabolite peak integration. Discrepancies may arise from column selectivity (C18 vs. phenyl-hexyl phases) .
Notes for Implementation
- Synthesis Optimization : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., tetrazole ring formation) .
- Environmental Studies : Include abiotic controls (e.g., UV light, pH extremes) to differentiate chemical vs. microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
